molecular formula C20H12Cl2IN3 B15018784 2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine

2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B15018784
M. Wt: 492.1 g/mol
InChI Key: SFAXNMVYAFXFNL-WYMPLXKRSA-N
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Description

(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a 2,4-dichlorophenyl group and a 3-iodophenyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyridine oxides, while reduction could produce various amines.

Scientific Research Applications

(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE is unique due to its combination of a 2,4-dichlorophenyl group, a 3-iodophenyl group, and an imidazo[1,2-a]pyridine core. This unique structure imparts specific electronic and steric properties, making it valuable for various applications.

Properties

Molecular Formula

C20H12Cl2IN3

Molecular Weight

492.1 g/mol

IUPAC Name

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-(3-iodophenyl)methanimine

InChI

InChI=1S/C20H12Cl2IN3/c21-14-7-8-16(17(22)11-14)19-20(26-9-2-1-6-18(26)25-19)24-12-13-4-3-5-15(23)10-13/h1-12H/b24-12+

InChI Key

SFAXNMVYAFXFNL-WYMPLXKRSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC(=CC=C3)I)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=CC=C3)I)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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